molecular formula C16H16ClNOS B11176165 2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide

2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide

Cat. No.: B11176165
M. Wt: 305.8 g/mol
InChI Key: YJRJYBWSHNQKJS-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide is an organic compound that features a benzylsulfanyl group and a chlorobenzyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide typically involves the reaction of 2-chlorobenzylamine with benzylsulfanylacetyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The chlorobenzyl group can interact with hydrophobic pockets in enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-chlorobenzylamine: A precursor in the synthesis of 2-(benzylsulfanyl)-N-(2-chlorobenzyl)acetamide.

    Benzylsulfanylacetyl chloride: Another precursor used in the synthesis.

    2-chlorobenzyl chloride: A related compound with similar reactivity.

Uniqueness

This compound is unique due to the presence of both benzylsulfanyl and chlorobenzyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H16ClNOS

Molecular Weight

305.8 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(2-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C16H16ClNOS/c17-15-9-5-4-8-14(15)10-18-16(19)12-20-11-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,18,19)

InChI Key

YJRJYBWSHNQKJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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